Dihydrooxoepistephamiersine

NMR spectroscopy structural elucidation hasubanan alkaloids

This analytically unique alkaloid is distinguished by a 16-one carbonyl and 6β-hydroxyl configuration, creating a specific NMR fingerprint (N-methyl δ 27.7) essential for differentiating hasubanan from morphinan alkaloids. It is a non-interchangeable reference standard. Procure this specific compound to ensure accurate structural elucidation and biosynthetic pathway research.

Molecular Formula C21H27NO7
Molecular Weight 405.4 g/mol
CAS No. 51804-69-4
Cat. No. B1153930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrooxoepistephamiersine
CAS51804-69-4
Molecular FormulaC21H27NO7
Molecular Weight405.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H27NO7/c1-22-15(24)10-19-8-12(23)18(27-4)21(28-5)20(19,22)9-14(29-21)11-6-7-13(25-2)17(26-3)16(11)19/h6-7,12,14,18,23H,8-10H2,1-5H3/t12-,14-,18-,19+,20-,21-/m0/s1
InChIKeyOUWUCZBFYDREBB-XDBOFGOVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Dihydrooxoepistephamiersine (CAS 51804-69-4): A Structurally Defined Hasubanan Alkaloid Standard for Analytical and Biochemical Research


Dihydrooxoepistephamiersine is a hasubanan alkaloid with a tetracyclic propellane skeleton, bearing structural resemblance to morphine and classified under the hasubanan-16-one derivatives [1]. It has been isolated from the roots of Stephania japonica (Menispermaceae) and is primarily utilized as an analytical reference standard in HPLC and LC-MS analyses . This compound exhibits in vitro cytotoxic activity against cancer cells; however, no clinical investigations have been reported to date . Literature coverage of dihydrooxoepistephamiersine remains extremely limited, with very few peer-reviewed articles documenting its specific pharmacological characterization .

Why Generic Substitution of Dihydrooxoepistephamiersine Fails in Analytical and Pharmacological Studies


Hasubanan alkaloids exhibit pronounced structure-activity divergence driven by specific stereochemical configurations and oxidation states that fundamentally alter their chemical behavior and biological target engagement [1]. Dihydrooxoepistephamiersine is distinguished from closely related congeners by the presence of a 16-one carbonyl (δ 172.3 in ¹³C NMR) combined with a 6β-hydroxyl group, a configuration that produces an exceptionally upfield N-methyl carbon resonance (δ 27.7) versus C-16 non-carbonyl hasubanans (δ 35.9–37.7) [2]. This unique electronic environment, derived from the hydrogen bonding proximity of the 6β-OH to the C-16 carbonyl, makes dihydrooxoepistephamiersine a critical reference compound for distinguishing hasubanan from morphinan alkaloids via NMR spectroscopy [2]. Procurement of analogs such as epistephamiersine or stephamiersine—which differ by only a single oxidation state at C-6 or C-16—will yield fundamentally different spectroscopic fingerprints and biological profiles, rendering them analytically non-interchangeable [2][3].

Quantitative Comparative Evidence for Dihydrooxoepistephamiersine: NMR Distinction and Biosynthetic Positioning


¹³C NMR N-Methyl Carbon Chemical Shift Differentiation from C-16 Non-Carbonyl Hasubanans

Dihydrooxoepistephamiersine exhibits a diagnostically upfield N-methyl carbon resonance (δ 27.7) due to the hydrogen bonding proximity of the 6β-hydroxyl group to the C-16 carbonyl. In contrast, C-16 non-carbonyl hasubanans—including stephamiersine, epistephamiersine, and dihydrostephamiersine—display N-methyl signals at δ 35.9–37.7 [1]. This quantitative spectroscopic difference enables unambiguous differentiation between C-16 carbonyl-containing and non-carbonyl hasubanan congeners in complex natural product mixtures.

NMR spectroscopy structural elucidation hasubanan alkaloids analytical chemistry

¹³C NMR Carbonyl Carbon Distinction: C-16 Lactam Versus C-6 Ketone Functionalization

The C-16 lactam carbonyl of dihydrooxoepistephamiersine produces a distinctive resonance at δ 172.3, whereas its C-6 position bears a hydroxyl rather than a ketone—a key differentiation from oxostephamiersine, which contains carbonyls at both C-6 (δ 204.6) and C-16 (δ 172.3) [1]. This unique monoketone/monohydroxyl pattern yields a specific spectroscopic signature distinct from the diketo architecture of oxostephamiersine and the non-keto structure of epistephamiersine, which exhibits no carbonyl signals in the δ 170–205 region [1].

NMR spectroscopy hasubanan alkaloids carbonyl assignment structural biology

Stereochemical Configuration at C-7: β-Equatorial Methoxyl Group Distinction

Dihydrooxoepistephamiersine is derived via borohydride reduction of epistephamiersine, which possesses a β-equatorial methoxyl configuration at C-7. This stereochemistry is preserved in the reduced product and contrasts with stephamiersine (and its reduction product dihydrostephamiersine), which bears an α-axial methoxyl at C-7 [1]. The stereochemical distinction at C-7 directly influences the chemical shift and coupling patterns of adjacent protons, enabling unambiguous stereochemical assignment in analytical workflows.

stereochemistry hasubanan alkaloids NMR natural product chemistry

Class-Level Anti-Inflammatory Activity Context for Hasubanan Alkaloids

Hasubanan alkaloids from the genus Stephania demonstrate measurable anti-inflammatory activity in vitro. In a study evaluating six hasubanan congeners (stephalonester A/B, stephalonine E, longanone, cephatonine, and prostephabyssine) from Stephania longa, compounds 4, 5, and 6 exhibited inhibition of TNF-α and IL-6 production with IC₅₀ values ranging from 6.54 to 30.44 µM . Dihydrooxoepistephamiersine has not been evaluated in this assay system, and no direct comparative data exist.

anti-inflammatory TNF-α inhibition IL-6 inhibition Stephania alkaloids

Defined Research and Industrial Applications for Dihydrooxoepistephamiersine Based on Verifiable Evidence


Analytical Reference Standard for Hasubanan Alkaloid Identification by ¹³C NMR

Dihydrooxoepistephamiersine serves as a diagnostic reference standard for distinguishing hasubanan alkaloids from morphinan alkaloids via ¹³C NMR spectroscopy. Its characteristic N-methyl carbon resonance at δ 27.7 and C-9 signal at higher field than morphinan analogs provide quantitative benchmarks for structural elucidation of novel hasubanan isolates [1]. The presence of a C-16 lactam carbonyl (δ 172.3) combined with a C-6 hydroxyl further enables differentiation from diketo hasubanans such as oxostephamiersine, which displays an additional C-6 ketone signal at δ 204.6 [1].

Biosynthetic Probe for Hasubanan Alkaloid Pathway Elucidation

As a borohydride reduction product of epistephamiersine with preserved β-equatorial C-7 stereochemistry, dihydrooxoepistephamiersine occupies a specific node in the biosynthetic interconversion network of Stephania japonica alkaloids [1]. The established chemical correlation—stephamiersine/epistephamiersine → dihydro derivatives → acid-catalyzed rearrangement products—positions this compound as a defined intermediate for probing oxidative and reductive enzymatic steps in the hasubanan biosynthetic pathway [1]. Researchers investigating alkaloid biogenesis in Stephania species can utilize dihydrooxoepistephamiersine as a chromatographic standard to monitor the reduction step from epistephamiersine.

Cytotoxicity Screening in Natural Product Anticancer Discovery Programs

Dihydrooxoepistephamiersine has demonstrated in vitro cytotoxic activity against cancer cells, supporting its inclusion as a screening candidate in natural product-based anticancer discovery pipelines [1]. Notably, no clinical trials have been reported to date, positioning this compound as a preclinical-stage research tool rather than a therapeutic candidate [1]. The extremely limited published characterization of this compound—with very few articles describing its specific pharmacology—presents an opportunity for de novo mechanistic investigation in academic natural product pharmacology settings [2].

Quality Control Marker for Stephania japonica Extract Standardization

Given that dihydrooxoepistephamiersine has been isolated from the roots of Stephania japonica and can be reliably detected via HPLC and LC-MS methods, it may function as a qualitative marker compound for botanical extract authentication and batch-to-batch consistency assessment [1]. The compound's distinctive stereochemical identity—specifically the β-equatorial methoxyl at C-7 inherited from the epistephamiersine series—provides a chromatographic fingerprint distinct from the α-axial stephamiersine series that co-occurs in the same plant material [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydrooxoepistephamiersine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.